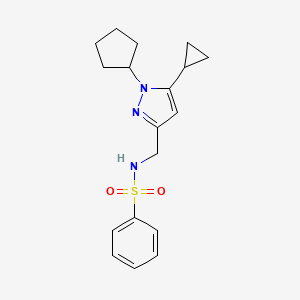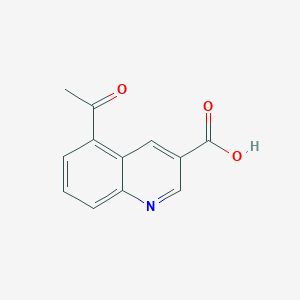
5-Acetylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetylquinoline-3-carboxylic acid is a chemical compound with the linear formula C12H9NO3 . It has a molecular weight of 215.21 . It is a solid substance .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including 5-Acetylquinoline-3-carboxylic acid, often involves α,β-unsaturated aldehydes . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also used .
Molecular Structure Analysis
The linear formula of 5-Acetylquinoline-3-carboxylic acid is C12H9NO3 . The molecular weight is 215.21 .
Chemical Reactions Analysis
The reactions of carboxylic acids, such as 5-Acetylquinoline-3-carboxylic acid, often involve the O−H bond, including acid dissociation and solvolytic reactions . Reactions at the carbonyl bond, which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C−O bond, are also common .
Physical And Chemical Properties Analysis
5-Acetylquinoline-3-carboxylic acid is a solid substance . It has a molecular weight of 215.21 . The compound’s other physical and chemical properties, such as melting point, boiling point, and density, are not specified in the search results.
Scientific Research Applications
Medicinal Chemistry
Quinoline motifs, which include “5-Acetylquinoline-3-carboxylic acid”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown significant anticancer activity. They are part of various therapeutic agents used in the treatment of cancer .
Antioxidant Activity
Quinoline-based compounds also exhibit antioxidant activity. This property makes them useful in the development of drugs that combat oxidative stress-related diseases .
Anti-inflammatory Activity
Compounds with a quinoline structure have demonstrated anti-inflammatory activity. They can be used in the creation of drugs for the treatment of various inflammatory conditions .
Antimalarial Activity
Quinoline derivatives have been used in the development of antimalarial drugs. Their unique structure contributes to their antimalarial properties .
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential in the development of drugs against SARS-CoV-2 .
Antituberculosis Activity
Quinoline-based compounds have also been used in the creation of drugs for the treatment of tuberculosis .
Industrial Chemistry
In addition to their medicinal applications, quinoline motifs are also important in industrial chemistry. They are used in various chemical processes, with an increasing emphasis on greener and more sustainable methods .
Mechanism of Action
Target of Action
The primary targets of 5-Acetylquinoline-3-carboxylic acid are currently unknown. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in medicinal chemistry . .
Biochemical Pathways
Quinoline and its derivatives have been found to have versatile applications in the fields of industrial and synthetic organic chemistry , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Given the diverse biological activities associated with quinoline derivatives , it is possible that 5-Acetylquinoline-3-carboxylic acid could have a range of effects at the molecular and cellular level.
properties
IUPAC Name |
5-acetylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-7(14)9-3-2-4-11-10(9)5-8(6-13-11)12(15)16/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMHAFHLGLRNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-(5-oxaspiro[3.5]nonan-8-ylmethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2550155.png)


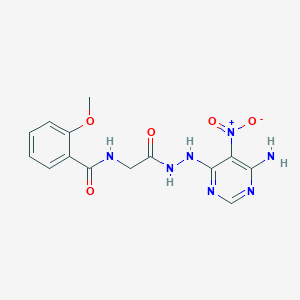
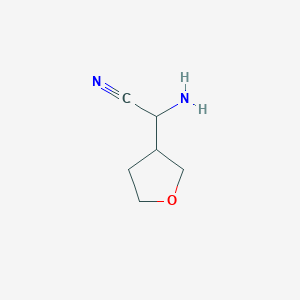
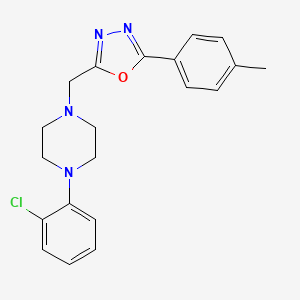
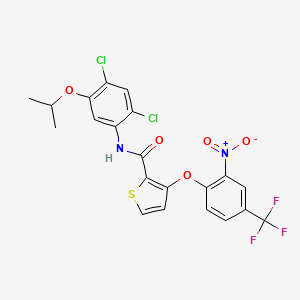
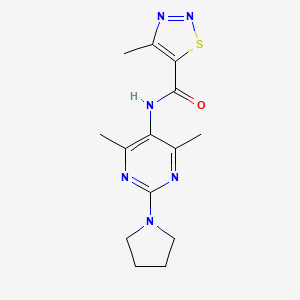
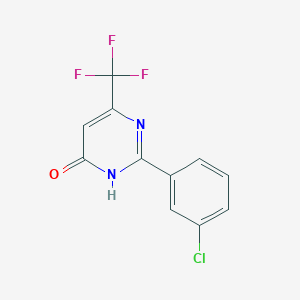
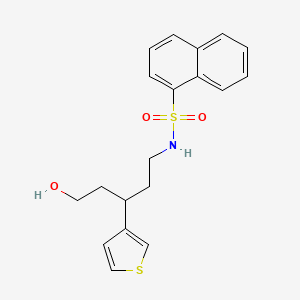
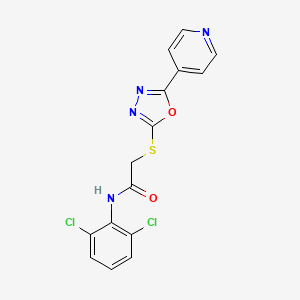

![4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2550176.png)
